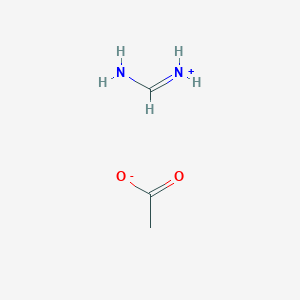
aminomethylideneazanium;acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
aminomethylideneazanium;acetate is an organic compound with the molecular formula C₃H₈N₂O₂. It is commonly used as a reagent in organic synthesis and serves as an intermediate in the preparation of various heterocyclic compounds. This compound is particularly valued for its role in the synthesis of pyrimidines and imidazoles, which are essential components in pharmaceuticals, agricultural chemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamidine acetate can be synthesized through several methods. One common approach involves the reaction of orthoformate trialkyl ester, acetic acid, and ammonia. For instance, heating a mixture of triethyl orthoformate and acetic acid to 130-135°C while introducing ammonia gas yields formamidine acetate . Another method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte, which is a more sustainable and cost-efficient process .
Industrial Production Methods
In industrial settings, formamidine acetate is often produced by reacting orthoformate triethyl ester, acetic acid, and ammonia. This method is preferred due to its relatively high yield and efficiency. The reaction typically occurs at elevated temperatures, and the product is isolated by distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Formamidine acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with phenol derivatives to form formylated products.
Condensation Reactions: It is used as a condensing agent in the synthesis of pyrimidine and imidazole heterocycles.
Common Reagents and Conditions
Substitution Reactions: Acetic anhydride is commonly used as a reagent in the formylation of phenol derivatives with formamidine acetate.
Condensation Reactions: The compound reacts with aniline derivatives and ethyl orthoformate in the presence of an acid catalyst to form formamidines.
Major Products
Scientific Research Applications
Formamidine acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which formamidine acetate exerts its effects involves its role as a reagent in various chemical reactions. In the synthesis of heterocyclic compounds, it acts as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized .
Comparison with Similar Compounds
Formamidine acetate can be compared with other similar compounds such as:
Formamidine hydrochloride: Used in similar synthetic applications but differs in its solubility and reactivity.
Formamidine sulfate: Another variant used in organic synthesis with distinct properties and applications.
Formamidine acetate is unique due to its specific reactivity and the types of products it can form, particularly in the synthesis of pyrimidines and imidazoles .
Properties
Molecular Formula |
C3H8N2O2 |
|---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
aminomethylideneazanium;acetate |
InChI |
InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3) |
InChI Key |
XPOLVIIHTDKJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C(=[NH2+])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















